(R)-4-Bromo Phenylephrine Hydrochloride
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Overview
Description
®-4-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. It is an organic salt formed by the combination of phenolic hydroxyl, alcohol hydroxyl, benzene ring, and imino group. This compound is known for its role as an alpha-1 adrenergic receptor agonist, which makes it useful in various medical applications, particularly in the treatment of hypotension and as a nasal decongestant .
Mechanism of Action
Target of Action
The primary target of ®-4-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Biochemical Pathways
The action of Phenylephrine involves the stimulation of alpha-1 adrenergic receptors, which leads to the activation of the associated G-proteins. This results in the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to vasoconstriction and pupil dilation .
Pharmacokinetics
Phenylephrine has a bioavailability of 38% through the gastrointestinal tract and is 95% protein-bound . It is metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . The elimination half-life is between 2.1 and 3.4 hours .
Result of Action
The primary result of Phenylephrine’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes dilation of the pupils and local vasoconstriction . These effects are used to manage hypotension, generally in the surgical setting associated with the use of anesthetics .
Action Environment
The action of Phenylephrine can be influenced by environmental factors such as temperature and atmospheric conditions . For example, thermal decomposition processes of Phenylephrine in nitrogen and air atmospheres have been studied, showing that the compound’s stability can be affected by these conditions . Furthermore, the storage periods of Phenylephrine in selected atmospheres were found to be not less than three years at 298.15 K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.
Industrial Production Methods
In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
®-4-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is used in studies involving alpha-1 adrenergic receptors to understand their role in physiological processes.
Medicine: It is employed in the development of drugs for treating hypotension and nasal congestion.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine Hydrochloride: A widely used alpha-1 adrenergic agonist with similar applications in treating hypotension and nasal congestion.
Pseudoephedrine Hydrochloride: Another decongestant with a similar mechanism of action but different chemical structure.
Norepinephrine: A natural neurotransmitter with potent vasoconstrictive properties.
Uniqueness
®-4-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its efficacy and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYYRQYGQXWJT-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.